N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15290233
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O4 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C19H17N3O4/c1-25-14-8-9-15(17(12-14)26-2)20-19(24)18-16(23)10-11-22(21-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,24) |
| Standard InChI Key | XLBQTUJLJWDSAK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3)OC |
Introduction
The compound N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative with potential applications in medicinal chemistry, particularly in drug design and synthesis. Pyridazine derivatives are widely studied for their biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article provides a detailed exploration of the compound's chemical structure, synthesis, properties, and potential applications.
Synthesis
The synthesis of pyridazine derivatives like this compound typically involves:
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Cyclization reactions: Starting from hydrazine derivatives and dicarbonyl compounds to form the pyridazine core.
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Functionalization: Substituents such as phenyl and dimethoxyphenyl groups are introduced via coupling or substitution reactions.
A generalized synthetic route includes:
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Reacting hydrazine hydrate with an appropriate diketone to form the pyridazine ring.
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Subsequent acylation or amidation to attach the carboxamide group.
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Final functionalization with methoxy substituents on the aromatic ring.
Analytical Characterization
The compound can be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule.
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Fourier Transform Infrared Spectroscopy (FTIR):
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Key absorption bands include:
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Amide C=O stretch (~1650 cm).
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Aromatic C-H stretches (~3000 cm).
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Methoxy C-O stretches (~1200 cm).
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Mass Spectrometry (MS):
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Provides molecular ion peaks corresponding to the molecular weight of 339.35 g/mol.
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X-ray Crystallography:
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Used to determine the three-dimensional structure and confirm bond lengths and angles.
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Potential Applications in Drug Design
The structural features of this compound make it a candidate for:
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Enzyme Inhibition Studies: The presence of an amide group and aromatic rings suggests potential binding to enzyme active sites.
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Scaffold for Drug Development: The pyridazine core is a versatile scaffold for designing drugs targeting various diseases.
Data Table: Key Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.35 g/mol |
| Functional Groups | Amide, Ketone, Methoxy |
| Analytical Techniques | NMR, FTIR, MS, X-ray Crystallography |
| Potential Applications | Anti-inflammatory, Antitumor, Antimicrobial |
This detailed analysis highlights the importance of this compound in chemical research and its potential applications in drug discovery.
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